molecular formula C22H22FN3O2 B2570637 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-84-4

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2570637
CAS RN: 921785-84-4
M. Wt: 379.435
InChI Key: IEOOZBXWVZEZQX-UHFFFAOYSA-N
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Description

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, commonly known as 'Compound X', is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks, including variations of the quinolone core, demonstrated significant antibacterial activity against quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis. This research highlights the potential of fluoroquinolones, modified with the specified chemical structure, as potent antibacterial agents (Xiaoguang Huang et al., 2010).

Antimicrobial Activity of Novel Derivatives

Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds exhibited potential antimicrobial activity, indicating the efficacy of these derivatives in combating various microbial strains (D. S. Babu et al., 2015).

Synthesis and Evaluation of Fluoroquinolone Derivatives

A series of fluoroquinolone derivatives were synthesized and evaluated for their antimicrobial activities. Preliminary in vitro evaluations revealed that some compounds possess promising antimicrobial activities, suggesting their potential as antibacterial and antifungal agents (S. Srinivasan et al., 2010).

Design and Synthesis of GyrB Inhibitors

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, a compound with a 4-fluorobenzyl group showed significant activity, indicating its potential as a treatment for tuberculosis (V. U. Jeankumar et al., 2013).

Anticancer Activity of Ciprofloxacin-Derived Compounds

C-3 modified ciprofloxacin derivatives containing a thiadiazole moiety demonstrated significant anticancer activity against various cancer cells. Particularly, the 4-fluorobenzyl derivatives showed high activity, comparable to doxorubicin, indicating their potential as novel anticancer agents (Hamideh Ahadi et al., 2020).

properties

IUPAC Name

1-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOOZBXWVZEZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

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